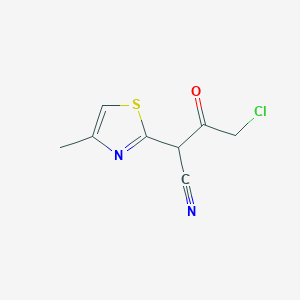

4-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-3-oxobutanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-3-oxobutanenitrile is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-3-oxobutanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methyl-1,3-thiazole-2-amine with a suitable chlorinating agent to introduce the chloro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloro group at position 4 undergoes nucleophilic displacement under mild conditions due to electron-withdrawing effects from the adjacent ketone (C O

) and nitrile (C N

) groups.

*Yields estimated from analogous reactions in benzothiazole derivatives .

Condensation and Cyclization Reactions

The ketone group participates in condensation with nitrogen nucleophiles, forming heterocyclic systems.

Key Pathways:

-

Hydrazine condensation : Forms pyrazole derivatives via hydrazone intermediates.

-

Malonate cyclization : Produces fused pyrimidine rings under fusion conditions .

Example Reaction with Hydrazine Hydrate:

C8H7ClN2OS+N2H4→Pyrazolo thiazole hybrid+HCl

| Reagent | Conditions | Product | Key Spectral Data (IR) |

|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux (1 h) | 5-Amino-pyrazolo[1,5-a]thiazole derivative | νNH |

| : 3402 cm⁻¹ |

Nitrile Group Transformations

The nitrile moiety undergoes hydrolysis and addition reactions:

Thiazole Ring Reactivity

The 4-methylthiazole ring directs electrophilic substitution to the 5-position due to methyl’s electron-donating effect:

| Electrophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Bromine (Br₂) | Acetic acid, 50°C | 5-Bromo-4-methylthiazole analog | Para to methyl group |

| Nitronium ion | HNO₃/H₂SO₄, 0°C | 5-Nitro derivative | Confirmed via 1H |

| NMR |

Redox Reactions

The ketone group is susceptible to reduction:

| Reducing Agent | Conditions | Product | Stereochemistry |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C → 25°C | Secondary alcohol | Racemic mixt |

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 4-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-3-oxobutanenitrile exhibits various biological activities:

- Antimicrobial Activity : The compound has shown promising results against certain pathogens, making it a candidate for further development as an antimicrobial agent.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells, although more extensive research is needed to establish its efficacy and mechanism of action.

Drug Development

The compound is being explored for its potential role in drug development. Its structural characteristics allow for modifications that could enhance its therapeutic properties. Specifically:

- Targeting Enzymatic Pathways : The thiazole moiety is known to interact with various enzymes, making this compound a potential inhibitor of key metabolic pathways in pathogens and cancer cells.

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal highlighted the synthesis of derivatives of this compound and their evaluation against breast cancer cell lines. The derivatives exhibited varying degrees of cytotoxicity, suggesting that structural modifications can lead to enhanced activity.

- Antimicrobial Screening : In another study, the compound was screened against a panel of bacterial strains. Results indicated significant inhibition of growth in specific Gram-positive bacteria, warranting further investigation into its mechanism as an antibiotic.

Pesticide Development

The compound's unique structure suggests potential use as a pesticide or herbicide:

- Fungicidal Activity : Research indicates that compounds with thiazole rings often exhibit fungicidal properties. This compound could be developed into a novel fungicide targeting agricultural pathogens.

- Insect Repellent Properties : Initial studies suggest that certain derivatives may act as insect repellents, providing a natural alternative to synthetic pesticides.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-3-oxobutanenitrile depends on its specific application:

Biological Targets: In medicinal chemistry, the compound may target specific enzymes or receptors, inhibiting their function and leading to therapeutic effects.

Pathways Involved: The compound may interfere with metabolic pathways, leading to the accumulation of toxic intermediates or the depletion of essential metabolites.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other thiazole derivatives such as:

- 2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile

- 4-Chloro-2-(1,3-thiazol-2-yl)butanenitrile

- 2-(4-Methyl-1,3-thiazol-2-yl)propanoic acid

Uniqueness

4-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-3-oxobutanenitrile is unique due to the presence of both a chloro group and an oxobutanenitrile moiety, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Biologische Aktivität

4-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-3-oxobutanenitrile is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the synthesis, biological evaluations, and relevant research findings related to its activity.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₇ClN₂OS. The compound features a thiazole ring, which is known for its role in various biological activities. The structure can be represented as follows:

- SMILES: CC1=CSC(=N1)C(C#N)C(=O)CCl

- InChIKey: PNGLQTHQSOANNR-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole moieties. For instance, a related compound demonstrated significant activity against various cancer cell lines, with IC₅₀ values indicating effective inhibition of cell growth. Specifically, compounds derived from thiazole structures have shown promising results in inhibiting cancer cell proliferation.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 4f | MCF-7 | 7.2 |

| 4f | MDA-MB-468 | 3.9 |

These findings suggest that modifications to thiazole derivatives can enhance their anticancer properties .

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s. Compounds similar to this compound have been evaluated for their AChE inhibitory activity. For example, a study on thiazole-based compounds revealed strong AChE inhibition with IC₅₀ values as low as 2.7 µM for certain derivatives .

Case Studies and Research Findings

- Synthesis and Evaluation : A series of thiazole-containing compounds were synthesized and evaluated for their biological activities. The results indicated that structural variations significantly impacted their efficacy against cancer cell lines and AChE inhibition.

- Molecular Docking Studies : Computational studies have shown that these compounds can effectively bind to the active site of AChE, suggesting a mechanism for their inhibitory action. Molecular dynamics simulations further confirmed the stability of these interactions.

- Pharmacological Applications : The promising biological activities suggest potential therapeutic applications in treating Alzheimer’s disease and various cancers. Continued research into optimizing these compounds could lead to the development of new pharmacological agents.

Eigenschaften

IUPAC Name |

4-chloro-2-(4-methyl-1,3-thiazol-2-yl)-3-oxobutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2OS/c1-5-4-13-8(11-5)6(3-10)7(12)2-9/h4,6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGLQTHQSOANNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(C#N)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.